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Compound of Interest

Cyclobutylmethanesulfonyl!
Compound Name:
fluoride

Cat. No. B8012535

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Cyclobutylmethanesulfonyl fluoride, tailored for researchers, scientists, and
professionals in drug development. The document outlines predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proposed
experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

While specific experimental data for Cyclobutylmethanesulfonyl fluoride is not readily
available in the cited literature, we can predict its spectroscopic characteristics based on data
from analogous aliphatic sulfonyl fluorides and general principles of spectroscopy. The
following tables summarize the expected quantitative data.

Table 1: Predicted tH, 13C, and *°F NMR Spectroscopic Data
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1H NMR (400 MHz,
CDCls)

Chemical Shift (d)

Coupling Constant (J)

Multiplicity Assignment
ppm Hz
35-3.8 d ~4 -CH2S02F
28-3.0 m -CH- (cyclobutyl)
1.8-2.2 m -CH2- (cyclobutyl)
13C NMR (100 MHz,
CDCIs)
Chemical Shift (d) )
Assignment
ppm
58 -62 (d, J=10Hz) -CH2SO0:zF

30-35 -CH- (cyclobutyl)
20-25 -CH2- (cyclobutyl)
15-20 -CH:- (cyclobutyl)

1°F NMR (376 MHz,
CDCI3)

Chemical Shift (d)
ppm

. Coupling Constant (J) .
Multiplicity H Assignment
z

+40 to +70

t ~4 -SOzF

Note: Predicted chemical shifts and coupling constants are based on general values for

aliphatic sulfonyl fluorides and cyclobutyl moieties.

Table 2: Predicted IR Spectroscopic Data
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Frequency (cm™?) Intensity Assignment

2950 - 3000 Medium-Strong C-H stretch (cyclobutyl)
1420 - 1450 Strong S=0 asymmetric stretch
1200 - 1230 Strong S=0 symmetric stretch
750 - 800 Strong S-F stretch

Table 3: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment

166 Low [M]* (Molecular lon)
101 Medium [M - SO2F]*

83 High [SO:2F]*

69 High [CsHa]*

55 Very High [CaH7]*

Proposed Experimental Protocols

The following protocols describe a plausible method for the synthesis and subsequent
spectroscopic analysis of Cyclobutylmethanesulfonyl fluoride, adapted from general
procedures for similar compounds.[1]

Synthesis of Cyclobutylmethanesulfonyl Fluoride from Cyclobutylmethanesulfonyl
Hydrazide

e To a Schlenk tube, add cyclobutylmethanesulfonyl hydrazide (1.0 mmol) and a fluorinating
agent such as Selectfluor (1.3 mmol).

e Add a suitable solvent, such as water or acetonitrile (4.0 mL).

 Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for approximately 14 hours.
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 After cooling to room temperature, extract the product with an organic solvent like ethyl
acetate.

* Remove the solvent under vacuum and purify the residue using flash column
chromatography to yield the final product.

Spectroscopic Analysis

 NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCls). Record
1H, 13C, and °F NMR spectra on a 400 MHz or higher field spectrometer. Use
tetramethylsilane (TMS) as an internal standard for *H and 13C NMR, and a suitable external
standard like CFCls for °F NMR.[1][2]

» IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a
suitable solvent.

o Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with
electron ionization (EI) or electrospray ionization (ESI), to determine the mass-to-charge
ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can
be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for
spectroscopic characterization.
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Caption: Proposed synthesis of Cyclobutylmethanesulfonyl Fluoride.

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b8012535?utm_src=pdf-body-img
https://www.benchchem.com/product/b8012535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8012535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Purified Sample

NMR Spectroscopy Mass Spectrometry
[ (tH, 13C, 19F) j GR SpeCtrOSCOpD [ (El or ESI)
Data Analysis & Interpretation /

Structure Confirmation

Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8012535#spectroscopic-data-nmr-ir-ms-
of-cyclobutylmethanesulfonyl-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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